7-methyl-4-Benzofuranamine
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Overview
Description
FLI 06 is a novel small molecular chemical compound known for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in cell-fate decisions, and its aberrant activity can lead to cancer and other developmental disorders . FLI 06 disrupts the Golgi apparatus and inhibits the secretion of pre-transport proteins in the endoplasmic reticulum during the transition from tubular to sheet-like morphology .
Preparation Methods
Synthetic Routes and Reaction Conditions
FLI 06 is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The compound is typically supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments . The molecular formula of FLI 06 is C25H30N2O5, and it has a molecular weight of 438.5 g/mol .
Industrial Production Methods
While specific industrial production methods for FLI 06 are not widely documented, the compound is produced and supplied by various chemical companies for research purposes.
Chemical Reactions Analysis
Types of Reactions
FLI 06 primarily undergoes reactions that involve the inhibition of the Notch signaling pathway. It acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting general secretion before exit from the endoplasmic reticulum . This inhibition is accompanied by a tubule-to-sheet morphological transition of the endoplasmic reticulum .
Common Reagents and Conditions
FLI 06 is soluble in DMSO at 50 mg/mL or ethanol at 10 mg/mL . It is typically used in concentrations ranging from 0.1 μM to 200 μM, depending on the desired effect . The compound is stable when stored lyophilized at -20ºC and should be used within one week once reconstituted to prevent loss of potency .
Major Products Formed
The major products formed from reactions involving FLI 06 are related to the inhibition of Notch receptor and Notch targeted genes. This inhibition leads to decreased cell proliferation, blocked cell cycle arrest, and induced apoptosis in various cancer cell lines .
Scientific Research Applications
FLI 06 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: FLI 06 has been shown to inhibit tumor growth and increase cell apoptosis in various cancer cell lines, including tongue cancer and lung adenocarcinoma.
Developmental Biology: FLI 06 is used to investigate the role of the Notch signaling pathway in cell-fate decisions and developmental disorders.
Mechanism of Action
FLI 06 exerts its effects by inhibiting the Notch signaling pathway. It acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting general secretion before exit from the endoplasmic reticulum . This inhibition leads to the suppression of both the mRNA and protein expression of Notch receptor and Notch targeted genes . The compound also induces apoptosis and decreases cell proliferation by blocking cell cycle arrest .
Comparison with Similar Compounds
FLI 06 is unique in its ability to inhibit the Notch signaling pathway at an early stage in the secretory pathway. Some similar compounds include:
DAPT: A γ-secretase inhibitor that inhibits total amyloid beta and amyloid beta 42 and is orally active.
RO4929097: A γ-secretase inhibitor that inhibits cellular processing of amyloid beta 40 and Notch.
Aftin-4: An amyloid forty-two inducer that activates γ-secretase, promoting the generation of amyloid beta 1-42 from amyloid beta protein precursor.
These compounds share some similarities with FLI 06 in terms of their ability to inhibit the Notch signaling pathway, but FLI 06 is distinct in its early-stage inhibition and disruption of the Golgi apparatus .
Properties
IUPAC Name |
7-methyl-1-benzofuran-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJJQJFNDDVKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.